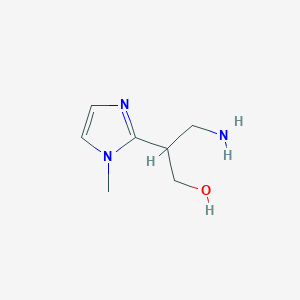
3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol is an organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where an alcohol precursor is oxidized to form the desired hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)ethanamine: Similar structure but lacks the hydroxyl group.
1-methyl-1H-imidazole-2-carboxaldehyde: Contains an aldehyde group instead of an amino and hydroxyl group.
2-(1H-imidazol-2-yl)propan-1-ol: Similar structure but lacks the amino group.
Uniqueness
3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule, which allows for diverse chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol, also known by its CAS number 1341488-43-4, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C7H13N3O with a molar mass of 155.2 g/mol. Its structural characteristics include an amino group and an imidazole ring, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3O |
| Molar Mass | 155.2 g/mol |
| CAS Number | 1341488-43-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a role in metabolic pathways, potentially affecting cellular metabolism.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways involved in various physiological processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Pharmacological Studies
Recent research has highlighted several pharmacological effects associated with this compound:
- Antioxidant Activity : Studies indicate that the compound can scavenge free radicals, providing protective effects against oxidative stress.
- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potential as a new antimicrobial agent.
Case Study 2: Neuroprotective Properties
In vitro experiments using neuronal cell lines exposed to glutamate toxicity revealed that treatment with the compound reduced cell death by approximately 30% compared to untreated controls. This suggests a potential application in neurodegenerative disease therapies.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-amino-2-(1-methylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-3-2-9-7(10)6(4-8)5-11/h2-3,6,11H,4-5,8H2,1H3 |
InChI Key |
LBRKVALIVVPDAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















